N-Methyl-1H-pyrazole-1-ethanamine 3HCl
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Overview
Description
N-Methyl-1H-pyrazole-1-ethanamine 3HCl: is a chemical compound with the molecular formula C6H11N3·3HCl. It is a trihydrochloride salt of N-Methyl-1H-pyrazole-1-ethanamine, which is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of N-Methyl-1H-pyrazole with ethanamine under acidic conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis process involving the reaction of pyrazole derivatives with appropriate amines and subsequent acidification to form the trihydrochloride salt.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the pyrazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives of the pyrazole ring.
Scientific Research Applications
Chemistry: N-Methyl-1H-pyrazole-1-ethanamine 3HCl is used as a building block in the synthesis of more complex organic compounds. Biology: It is utilized in biological studies to investigate the effects of pyrazole derivatives on biological systems. Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for pharmaceuticals. Industry: It is employed in various industrial processes, including the production of agrochemicals and dyes.
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets and pathways involved in biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pyrazole: The parent compound of N-Methyl-1H-pyrazole-1-ethanamine 3HCl.
Indole: Another heterocyclic aromatic organic compound with similar applications.
Pyrrole: A five-membered aromatic heterocycle similar to pyrazole.
Uniqueness: this compound is unique due to its specific structural features and its ability to undergo various chemical reactions, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-methyl-2-pyrazol-1-ylethanamine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.3ClH/c1-7-4-6-9-5-2-3-8-9;;;/h2-3,5,7H,4,6H2,1H3;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVGFIOKRFITRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=CC=N1.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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